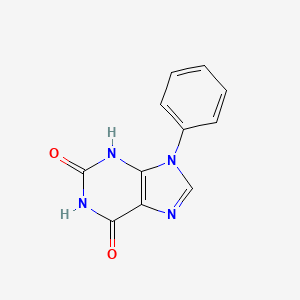

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-phenyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c16-10-8-9(13-11(17)14-10)15(6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYATLOKIGVDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280933 | |

| Record name | 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-47-3 | |

| Record name | NSC19111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Phenyl 3,9 Dihydro 1h Purine 2,6 Dione and Its Derivatives

General Synthetic Strategies for Purine-2,6-dione (B11924001) Derivatives

The construction of the purine-2,6-dione core can be achieved through several well-established and innovative synthetic routes. These strategies often involve the sequential or convergent assembly of the pyrimidine (B1678525) and imidazole (B134444) rings that constitute the purine (B94841) system.

Traube's Synthesis and Advanced Modifications

The Traube purine synthesis, first introduced in 1900, remains a cornerstone for the preparation of purine derivatives, including the purine-2,6-dione scaffold. slideshare.net The classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring. thieme-connect.dethieme-connect.de This is followed by cyclodehydration to yield the final purine structure. slideshare.net The versatility of this method lies in the ability to introduce substituents on the pyrimidine precursor, which are then incorporated into the final purine product.

While the traditional Traube synthesis often requires harsh reaction conditions and long reaction times, several advanced modifications have been developed to improve its efficiency and scope. uniroma1.it These modifications may involve the use of alternative cyclizing agents, catalysts, or reaction conditions to achieve milder and more efficient transformations. For instance, the use of microwave irradiation has been shown to accelerate the cyclization step in the synthesis of certain purine derivatives.

One-Pot Multicomponent Reactions for Scaffold Construction

A notable example is the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives through a one-pot multicomponent reaction under microwave irradiation. rsc.org This approach involves the condensation of aminomalononitrile (B1212270) p-toluenesulfonate, triethyl orthoacetate, and methyl esters of various amino acids to first form enaminonitrile–imidazole derivatives. rsc.org These intermediates then undergo further reaction to yield the target purine-6-one derivatives. rsc.org Another innovative approach describes a high-yielding, aqueous, one-pot multicomponent reaction that tethers masked-sugar moieties to purine precursors, highlighting the potential for generating diverse purine derivatives under environmentally benign conditions. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Aminomalononitrile p-toluenesulfonate, triethyl orthoacetate, amino acid methyl esters | Microwave irradiation (250 W, 250 psi, 200 °C, 2.0 min) | 8,9-disubstituted-1H-purin-6-one derivatives | Not specified | rsc.org |

| 2-aminooxazole, 5-aminoimidazoles | Aqueous, pH-dependent | Purine precursors with masked-sugar moieties | High | nih.gov |

Interactive Data Table: Examples of One-Pot Multicomponent Reactions for Purine-2,6-dione Scaffolds

Xanthine-Annealed and Miscellaneous Cyclization Approaches

Beyond the Traube synthesis, a variety of cyclization strategies have been developed for the construction of the purine-2,6-dione ring system. Xanthine-annealed synthesis represents one such approach where a pre-existing xanthine (B1682287) scaffold is modified to introduce new fused rings.

Miscellaneous cyclization approaches often involve the formation of the imidazole or pyrimidine ring onto a pre-functionalized precursor. For example, the synthesis of purines can be achieved through the oxidative cyclization of Michael-type adducts derived from the reaction of 6-aminouracils with 4-phenyl-1,2,4-triazoline-3,5-dione. rsc.org Another versatile method involves the cyclization of heterocyclic enamines with 1,3-dielectrophiles, which offers excellent regioselectivity in the formation of purine analogues. thieme-connect.de The synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones has been accomplished through the cyclization of 3-substituted ethyl 5-aminoimidazole-4-carboxylates with carbonyldiimidazole and O-allylhydroxylamine, followed by deprotection. nih.gov

Targeted Synthesis of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione

The specific introduction of a phenyl group at the N9 position of the purine-2,6-dione core requires targeted synthetic strategies. These methods generally fall into two categories: direct arylation of a pre-formed xanthine framework or the construction of the purine ring system from a phenyl-containing precursor.

N9-Alkylation and Arylation Strategies for Xanthine Frameworks

The direct introduction of substituents at the N9 position of the xanthine scaffold is a common strategy for the synthesis of N9-substituted derivatives. While N9-alkylation of xanthines is well-documented, it often requires forcing conditions such as high temperatures, high pressure, and a large excess of the alkylating agent. nih.govresearchgate.netnih.gov Reagents like ethyl tosylate and diethyl sulfate (B86663) have been successfully employed for the N9-ethylation of various xanthine derivatives. nih.govnih.gov

N9-arylation presents a greater challenge due to the lower reactivity of aryl halides compared to alkyl halides. However, methods for the N-arylation of purines using copper-catalyzed cross-coupling reactions have been reported, which could potentially be applied to the synthesis of this compound.

| Xanthine Derivative | Alkylating/Arylating Agent | Conditions | Product | Yield | Reference |

| 1,3-dimethyl-7-benzylxanthine | Ethyl tosylate | 150 °C, 2 hours | 1,3-dimethyl-7-benzyl-9-ethylxanthinium tosylate | 87% | researchgate.net |

| 1,3-dimethyl-7-benzylxanthine | Diethyl sulfate | 130 °C, 2 hours | 1,3-dimethyl-7-benzyl-9-ethylxanthinium ethyl sulfate | 87% | nih.gov |

Interactive Data Table: Examples of N9-Alkylation of Xanthine Derivatives

Multi-Step Synthetic Pathways from Precursor Molecules

An alternative to direct N9-arylation is the construction of the purine-2,6-dione ring system from precursor molecules that already contain the N-phenyl moiety. This approach allows for greater control over the regioselectivity of the final product.

One such multi-step pathway could involve the synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones, which starts with the amination of ethyl 2-bromoacetate with an appropriate amine, followed by N-alkylation with (ethoxymethylene)cyanamide and subsequent cyclization to form a 3-substituted ethyl 5-aminoimidazole-4-carboxylate intermediate. nih.gov This intermediate can then be cyclized to form the purine-2,6-dione ring system. nih.gov By employing a phenyl-containing amine in the initial step, this pathway could be adapted for the synthesis of this compound.

Another potential multi-step route involves the synthesis of 9-(polyhydroxyalkyl)purines, which could be conceptually modified for the synthesis of the 9-phenyl analog. This pathway utilizes a mercuric-ion promoted condensation of 6-chloropurine (B14466) with a suitable precursor, followed by further transformations. nih.gov While this specific example leads to an alkyl substituent, the general strategy of building the purine ring from a substituted precursor is applicable. The development of direct multi-step retrosynthesis models may further aid in designing efficient synthetic routes for this target compound. arxiv.org

Regioselective Functionalization of the Purine-2,6-dione Scaffold

The purine-2,6-dione core, a xanthine derivative, presents multiple reactive sites, making regioselective functionalization a significant synthetic challenge. The strategic modification at specific nitrogen and carbon atoms is crucial for tuning the molecule's biological and chemical properties.

Systematic Substitutions at N1, N3, N7, and N9 Positions

The alkylation of the purine-2,6-dione scaffold is a fundamental transformation, yet it is often complicated by the formation of a mixture of regioisomers. nih.govnih.gov The reactivity of the nitrogen atoms in the xanthine ring system generally follows the order N7 > N3 > N1, which influences the outcome of alkylation reactions. researchgate.net

Direct alkylation of 6-substituted purines typically yields a mixture of N7 and N9 isomers, with the N9-alkylated product usually being the major, more thermodynamically stable product. nih.govnih.gov However, the ratio of these isomers can be influenced by the nature of the electrophile and the reaction conditions. For instance, the use of specific bases and alkylating agents can steer the reaction towards the desired isomer. It has been shown that deprotonation of 6-chloropurine with i-PrMgCl·LiCl followed by alkylation can selectively yield the N7-substituted product. sci-hub.se

In the context of 1,3-disubstituted xanthine derivatives, further alkylation often occurs at the N7 and N9 positions. Heating 1,3-dimethyl-7-benzylxanthine with ethyl tosylate or diethyl sulfate can cleanly afford the corresponding 9-ethylxanthinium salt. mdpi.com The strategic choice of protecting groups can also be employed to achieve selective functionalization at the desired nitrogen atom. researchgate.net

Table 1: Regioselectivity in N-Alkylation of Purine Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 6-Chloropurine | Alkyl halides | Basic conditions | Mixture of N7 and N9 isomers | nih.gov |

| 6-Chloropurine | Methyl iodide | i-PrMgCl·LiCl | N7-methyl-6-chloropurine | sci-hub.se |

| 1,3-Dimethyl-7-benzylxanthine | Ethyl tosylate | Heat | 1,3-Dimethyl-7-benzyl-9-ethylxanthinium tosylate | mdpi.com |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | Sodium hydride | Exclusive N9-alkylation | nih.gov |

C8-Modification Chemistries

Modification at the C8 position of the purine-2,6-dione scaffold is a key strategy for introducing structural diversity. Direct C-H arylation has emerged as a powerful tool for this purpose. This palladium-catalyzed reaction allows for the introduction of various aryl groups at the C8 position using aryl iodides in the presence of a copper(I) iodide cocatalyst and a base such as cesium carbonate. nih.govresearchgate.net This methodology is noted for its efficiency and generality. nih.gov

The reaction conditions for C8-arylation can be optimized to improve yields and shorten reaction times. For example, the addition of piperidine (B6355638) to the reaction mixture has been found to accelerate the reaction, possibly through the in situ formation of dimethylamine (B145610) from the DMF solvent, which favorably influences the reaction rate. researchgate.net

Furthermore, metalation at the C8 position using hindered TMP-amide bases of zinc or magnesium, followed by trapping with various electrophiles, provides another efficient route to polysubstituted purines. researchgate.net A direct regioselective C-H cyanation of purines at the C8 position has also been developed, proceeding through a sequential activation with triflic anhydride (B1165640) and nucleophilic cyanation with TMSCN. mdpi.com

Table 2: Methodologies for C8-Functionalization of Purines

| Reaction Type | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Direct C-H Arylation | Aryl iodides, Pd catalyst, CuI, Cs2CO3 | Efficient and general for introducing aryl groups. | nih.govresearchgate.net |

| Metalation | TMP-amide bases (Zn or Mg), Electrophiles | Provides access to a wide range of polysubstituted purines. | researchgate.net |

| Direct C-H Cyanation | Triflic anhydride, TMSCN | Regioselective introduction of a cyano group. | mdpi.com |

Environmentally Conscious Approaches in Purine-2,6-dione Synthesis, including Microwave-Assisted Reactions

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Microwave-assisted synthesis has gained prominence as a green chemistry tool, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and often solvent-free conditions. ijper.orgbeilstein-journals.orgmdpi.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including purine and pyrimidine derivatives. ijper.orgnih.govrsc.org For instance, the condensation of chalcones with urea (B33335) to form pyrimidine derivatives can be efficiently carried out under microwave irradiation in the presence of a basic catalyst. ijper.org This method significantly reduces the reaction time from hours to minutes compared to conventional refluxing. ijper.org

Microwave-assisted synthesis has also been employed for the preparation of purine thioglycoside analogs and other bioactive six-membered heterocycles. mdpi.comnih.gov The use of microwave heating in a continuous flow reactor represents a reliable method for scaling up the production of pyridine (B92270) derivatives, which can be precursors to purine systems. beilstein-journals.org These approaches align with the principles of green chemistry by reducing energy consumption and waste generation.

Optimization of Reaction Yields and Purity Enhancement in Synthetic Procedures

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yields and ensure high purity. This involves a systematic investigation of various parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

In the synthesis of heterocyclic compounds, such as 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a precursor that could be adapted for purine synthesis, the optimization of reaction conditions led to a significant increase in the total yield from 37% to 66%. journalirjpac.com This was achieved by carefully controlling the reaction temperature and the molar ratios of the reactants and the base. journalirjpac.com

For the synthesis of 2,6,9-trisubstituted purine derivatives, efficient and simple methodologies have been developed to obtain a library of compounds. nih.gov The synthetic route often involves alkylation followed by regioselective Suzuki coupling, where the reaction conditions are crucial for achieving good yields and selectivity. nih.gov The purification of the final products is typically achieved through column chromatography, and the purity is confirmed by spectroscopic methods such as NMR and mass spectrometry. researchgate.net The direct alkylation approach for N9-substituted purines in the presence of potassium carbonate in DMF is a commonly used method that can provide moderate to good yields of the desired products. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Purine 2,6 Diones

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Specific absorption bands corresponding to the vibrational modes of the C=O, N-H, C-N, and aromatic C-H bonds of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione are required to fulfill this section.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule and providing insights into its conjugation system. For a substituted purine-2,6-dione (B11924001) like 9-phenylxanthine, the UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π → π* transitions within the purine (B94841) ring system and the attached phenyl group.

The position and intensity of these absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups. The purine-2,6-dione core itself possesses a significant conjugated system. The addition of a phenyl group at the N9 position would be expected to modulate the electronic properties and, consequently, the absorption spectrum compared to unsubstituted xanthine (B1682287). The specific solvent used for analysis can also influence the λmax values due to solvent-solute interactions.

Table 1: Expected UV-Vis Absorption Data for this compound (Hypothetical) This table is illustrative and not based on experimental data.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 | λmax 2 (nm) | Molar Absorptivity (ε) 2 |

|---|---|---|---|---|

| Ethanol | ~270-280 | - | ~220-230 | - |

| Methanol | ~270-280 | - | ~220-230 | - |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the connectivity of the phenyl group to the N9 position of the purine core. Furthermore, it would reveal the planarity of the purine ring system and the orientation of the phenyl group relative to it. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture.

Table 2: Hypothetical Crystallographic Data for this compound This table presents typical parameters and is not based on experimental data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (Å3) | - |

| Z | 4 |

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques commonly employed for the analysis of xanthine derivatives.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of a sample of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time (tR) would be a characteristic parameter for the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for the analysis of this compound, potentially after derivatization to increase its volatility. The gas chromatogram would provide a retention time, and the mass spectrometer would yield a mass spectrum. The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that could be used for structural confirmation.

Table 3: General Chromatographic Conditions for the Analysis of Substituted Xanthines This table provides typical conditions and is not specific to this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water Gradient | UV at 273 nm |

Computational and Theoretical Investigations of 9 Phenyl 3,9 Dihydro 1h Purine 2,6 Dione

Molecular Docking Studies for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in virtual screening and for understanding the structural basis of a compound's potential biological activity.

Scoring functions are mathematical models used in molecular docking to approximate the binding free energy of a ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity. These functions evaluate various energetic components such as electrostatic and van der Waals interactions.

In computational studies of molecules with similar purine (B94841) scaffolds, various scoring functions are employed to rank potential inhibitors. For instance, in a study identifying a 1H-purine-2,6-dione derivative as a potential inhibitor for the SARS-CoV-2 main protease (Mpro), the GlideScore was used to quantify binding affinity. nih.govresearchgate.net The results from such a study can provide a benchmark for the expected binding energies of related compounds.

Table 1: Example Binding Affinities of a 1H-purine-2,6-dione Derivative Against SARS-CoV-2 Mpro (Note: This data is for an analogous compound and illustrates the type of results obtained from docking studies)

| Compound ID | GlideScore (kcal/mol) |

| Hit Compound 1 | -8.49 |

| Hit Compound 2 | -8.47 |

| Hit Compound 3 | -8.35 |

| Hit Compound 4 | -8.30 |

| Hit Compound 5 | -8.23 |

| Data sourced from a study on a potential SARS-CoV-2 Mpro inhibitor. nih.govresearchgate.net |

A primary outcome of molecular docking is the identification of the binding pocket on the target biomolecule and the key amino acid residues that interact with the ligand. These residues are critical for anchoring the ligand and are essential for its biological effect.

For example, docking studies on pyrimidone derivatives targeting Xanthine (B1682287) Oxidase highlighted interactions with crucial amino acids like Val1011, Phe649, and Lys771. nih.gov Similarly, investigations into a 1H-purine-2,6-dione derivative's interaction with SARS-CoV-2 Mpro revealed that its purine moiety formed hydrogen bonds with residues GLY143 and CYS145. nih.govresearchgate.net Such findings are vital for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

Table 2: Examples of Critical Interacting Residues for Purine-like Scaffolds with Different Targets (Note: This data is for analogous compounds and illustrates the identification of key residues)

| Target Enzyme | Interacting Residues | Reference |

| Xanthine Oxidase | Val1011, Phe649, Lys771 | nih.gov |

| SARS-CoV-2 Mpro | GLY143, CYS145, HIS164 | nih.govresearchgate.net |

| BRD9 Bromodomain | Asn140, Tyr147 | nih.gov |

Beyond identifying critical residues, docking simulations provide a detailed picture of the binding mode, which encompasses all intermolecular interactions between the ligand and the target. The most significant of these are typically hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are strong, directional interactions that occur between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens). In studies of purine derivatives, the purine core is frequently involved in hydrogen bonding that stabilizes the complex. For example, the carbonyl groups of a 1H-purine-2,6-dione derivative were observed to form hydrogen bonds with the backbone of GLY143 and CYS145 in the active site of SARS-CoV-2 Mpro. nih.govresearchgate.net

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, such as the phenyl group of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione and hydrophobic residues like leucine, valine, or phenylalanine in the binding pocket. Studies on 9H-Purine scaffolds targeting the BRD9 bromodomain revealed that the purine core fits into a hydrophobic pocket, demonstrating the importance of these interactions for binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the docked complex and reveal conformational changes that occur upon binding.

MD simulations are crucial for validating the results of molecular docking. A ligand that appears to bind well in a static model may not be stable over time in a dynamic, solvated environment. The stability of the ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation period. A stable RMSD value over tens to hundreds of nanoseconds suggests that the ligand remains securely bound in its predicted pose.

For instance, a 100-nanosecond MD simulation was performed on a complex between a 1H-purine-2,6-dione derivative and the SARS-CoV-2 Mpro. nih.govresearchgate.net The stability observed in this simulation provided strong evidence that the computationally predicted binding mode was viable and that the compound could be a promising inhibitor. nih.govresearchgate.net

Proteins are not rigid structures; they are flexible and can change shape. MD simulations can capture how a protein's conformation adapts when a ligand binds, a phenomenon known as "induced fit." These simulations can reveal subtle but important changes in the positions of amino acid side chains or even larger movements of entire protein domains.

In a notable study on a 9H-Purine scaffold binding to the BRD9 bromodomain, the interaction resulted in a significant rearrangement of residues within the acetyllysine recognition site. nih.gov This demonstrated the plasticity of the binding pocket and showed how the protein adapts to accommodate the ligand. nih.gov Such insights are invaluable for structure-based drug design, as they reveal the dynamic nature of the target and can uncover new opportunities for optimizing ligand binding.

Exploration of Potential Ligand Dissociation Pathways

The stability of a ligand within the binding pocket of a biological target is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful tool for investigating this stability and exploring the energy landscape of the ligand-protein complex, which in turn provides insights into potential dissociation pathways. A high residence time and stable binding interactions throughout a simulation suggest a significant energy barrier for ligand dissociation.

In computational studies of a 1H-purine-2,6-dione derivative identified as a potential inhibitor for the SARS-CoV-2 main protease (Mpro), 100-nanosecond MD simulations were performed to assess the stability of the ligand-protein complex. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to the initial docked pose was monitored throughout the simulation. A low and stable RMSD value indicates that the ligand does not undergo significant conformational changes and remains securely bound within the active site. For the purine-dione derivative, the RMSD was observed to be stable, suggesting a favorable and persistent binding mode. nih.gov This stability implies that the dissociation of the ligand from the Mpro active site is an energetically unfavorable process, a key characteristic of an effective inhibitor. Such simulations provide a foundational understanding for more computationally intensive methods like steered MD or umbrella sampling, which can map the entire dissociation pathway and calculate the associated free energy profile.

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including geometry, reactivity, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Heterocyclic Compounds Note: These values are for illustrative purposes from related molecular classes and not specific to the title compound.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Pyrimidine (B1678525) Derivative | -0.2675 | -0.1809 | 0.0866 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. aimspress.com The MEP surface displays the electrostatic potential at different points on the molecule's surface, visualized using a color scale. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen.

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.gov

Green Regions : Correspond to areas of neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms at positions 2 and 6, making them primary sites for hydrogen bond donation. The hydrogen atoms, particularly any N-H protons, would exhibit positive potential (blue), marking them as hydrogen bond donors. nih.gov The phenyl ring would likely show a mix of neutral and slightly negative potential due to its delocalized π-electron system. This detailed charge distribution map provides critical insights into how the molecule will interact with biological receptors. aimspress.comnih.gov

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), the positions of all atoms are adjusted until the net forces on each atom are minimized. mdpi.com

This process yields precise information on the molecule's structural parameters, including:

Bond Lengths : The equilibrium distances between bonded atoms.

Bond Angles : The angles formed by three consecutive bonded atoms.

Dihedral Angles : The torsional angles describing the rotation around a bond.

For this compound, optimization would confirm the planarity of the purine ring system and determine the relative orientation of the phenyl group at the N9 position. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography, if available, to validate the computational method. These optimized structural parameters are the foundation for all subsequent computational analyses, including docking, molecular dynamics, and electronic property calculations. mdpi.com

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov A notable application of this strategy led to the identification of a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net

The process typically follows a hierarchical approach:

Pharmacophore-Based Screening : An initial screening of millions of compounds from databases like ZINC is performed using a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. nih.gov

Structure-Based Virtual Screening (SBVS) : The hits from the initial phase are then subjected to SBVS, which involves molecular docking. nih.gov In this step, each ligand is placed into the binding site of the target protein in various conformations, and a scoring function is used to estimate the binding affinity. This allows for the ranking of compounds based on their predicted ability to bind to the target. nih.govmdpi.com

Once a promising hit like this compound is identified, in silico lead optimization strategies are employed to improve its drug-like properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. lookchem.comnih.gov This involves making targeted chemical modifications to the lead compound and computationally evaluating their impact. For purine-based inhibitors, optimization efforts often focus on substitutions at various positions of the purine core to enhance interactions with the target protein and improve physicochemical properties. lookchem.comnih.gov

Energy Calculations and Intermolecular Interaction Analysis within Crystalline and Solution States

Understanding the energetic basis of molecular interactions is fundamental to rational drug design. Computational methods allow for the detailed analysis of these interactions in both solution and crystalline states.

In a solvated biological environment, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to its protein target. nih.govnih.gov For the 1H-purine-2,6-dione derivative targeting the SARS-CoV-2 Mpro, MM-GBSA calculations were performed on snapshots from MD simulations. nih.govresearchgate.net This analysis provides a breakdown of the energy contributions to binding, including van der Waals forces, electrostatic interactions, and solvation energies.

Molecular docking and MD simulations also provide a detailed picture of the specific intermolecular interactions. For the purine-dione derivative, key interactions within the Mpro active site included hydrogen bonds and hydrophobic contacts with specific amino acid residues, which anchor the ligand in the binding pocket. nih.gov

Table 2: Key Intermolecular Interactions for a 1H-purine-2,6-dione Derivative in the Mpro Active Site

| Interaction Type | Interacting Residue | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bond | THR26 | Purine-dione core |

| Hydrogen Bond | HIS41 | Purine-dione core |

| Hydrogen Bond | CYS44 | Purine-dione core |

| Pi-Alkyl | MET49 | Phenyl ring |

| Pi-Sigma | HIS41 | Phenyl ring |

In the crystalline state, intermolecular interactions dictate the crystal packing arrangement. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions. mdpi.com This analysis maps short intermolecular contacts, such as H···H, C-H···O, and π-π stacking interactions, which stabilize the crystal lattice. While a crystal structure for this compound is not discussed in the provided sources, analysis of related structures shows that short H···H contacts and other weak interactions are often dominant forces in the crystal packing of such organic molecules. mdpi.com

In Vitro Pharmacological and Biological Activity Studies of 9 Phenyl 3,9 Dihydro 1h Purine 2,6 Dione Derivatives

Enzyme Inhibition Studies

Derivatives of the 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione core structure have been systematically evaluated against a variety of enzymatic targets. The following sections summarize the in vitro research findings, showcasing the versatility of this chemical scaffold in interacting with different classes of enzymes.

Phosphodiesterase (PDE) Inhibition Profiles

The purine-2,6-dione (B11924001) nucleus is a well-established scaffold for the development of phosphodiesterase (PDE) inhibitors. Research has led to the synthesis of novel butanehydrazide derivatives designed to act as dual inhibitors of PDE4 and PDE7, two isoenzymes involved in inflammatory processes. nih.gov

A ligand-based design approach resulted in a series of 7,8-disubstituted purine-2,6-dione derivatives. Among these, several compounds emerged as potent dual PDE4/7 inhibitors, with IC50 values comparable to the reference compounds rolipram (B1679513) (for PDE4) and BRL-50481 (for PDE7). nih.gov Docking studies suggested that the presence of an N-(2,3,4-trihydroxybenzylidene)butanehydrazide substituent at the 7-position of the purine (B94841) core was crucial for the dual inhibitory activity. nih.gov Further studies on hydrazide and amide derivatives of purine-2,6-dione have highlighted their potential as broad-spectrum PDE inhibitors, capable of modulating airway smooth muscle cell remodeling by increasing intracellular cAMP levels. nih.gov

Table 1: PDE4B and PDE7A Inhibition by 7,8-Disubstituted Purine-2,6-dione Derivatives

| Compound | R1 Substituent (Position 8) | R2 Substituent (Position 7) | PDE4B IC50 (µM) | PDE7A IC50 (µM) |

|---|---|---|---|---|

| 31 | -H | -CH2CH2CH2CONH-N=CH-Ph(2,3,4-triOH) | 0.81 | 0.43 |

| 34 | -Br | -CH2CH2CH2CONH-N=CH-Ph(2,3,4-triOH) | 0.17 | 0.11 |

| 37 | -H | -CH2CH2CH2CONH-N=CH-Ph(3,4,5-triOH) | 1.12 | 0.65 |

| 40 | -Br | -CH2CH2CH2CONH-N=CH-Ph(3,4,5-triOH) | 0.22 | 0.15 |

| Rolipram | - | - | 0.20 | - |

| BRL-50481 | - | - | - | 0.13 |

Data sourced from a study on novel butanehydrazide derivatives of purine-2,6-dione. nih.gov

Kinase Inhibition, including EGFR, BRAFV600E, Cyclin-Dependent Kinases (CDK), and Protein Kinase CK2α

The purine scaffold is a privileged structure in kinase inhibitor design. Derivatives of purine-2,6-dione have been investigated as inhibitors of several important kinases involved in cell signaling and cancer progression.

EGFR and BRAFV600E Inhibition: Two series of purine/pteridine-based derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase. nih.gov Several compounds with a purine-based scaffold demonstrated potent anti-proliferative activity. nih.govresearchgate.net The most effective compounds against EGFR exhibited IC50 values in the nanomolar range, comparable to the standard inhibitor erlotinib. nih.govnih.gov However, the study indicated that the BRAFV600E kinase may not be a primary target for this specific class of compounds. nih.govnih.gov

Table 2: EGFR Inhibition by Purine-Based Spiro Derivatives

| Compound | Scaffold | GI50 (nM) | EGFR IC50 (nM) |

|---|---|---|---|

| 5a | Purine-based | 38 | 87 |

| 5e | Purine-based | 46 | 98 |

| Erlotinib | - | - | 80 |

Data from a study on purine/pteridine-based derivatives as dual EGFR/BRAFV600E inhibitors. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: The purine heterocycle is a common scaffold for the development of CDK inhibitors due to its structural similarity to adenine (B156593). mdpi.com Numerous purine derivatives, such as roscovitine (B1683857) and purvalanol, have been identified as potent CDK2 inhibitors. mdpi.com Molecular modeling studies have been conducted on purine derivatives to explore their structure-activity relationships and interaction mechanisms with CDK2. mdpi.com Further research has led to the design of novel 2,6,9-trisubstituted purines as potent inhibitors of CDK12, which is implicated in trastuzumab resistance in HER2-positive breast cancers. mdpi.com Some of these compounds showed strong antiproliferative activity with GI50 values below 50 nM. mdpi.com

Protein Kinase CK2α Inhibition: A search for inhibitors of the constitutively active protein kinase CK2 (formerly Casein Kinase II) among purine-2,6-dione derivatives was conducted using molecular docking and biochemical assays. fao.org This investigation identified a specific derivative, 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, as the most active compound, inhibiting protein kinase CK2 with an IC50 value of 8.5 µM in vitro. fao.org

SARS-CoV-2 Main Protease (Mpro) Inhibition Investigations

In the search for therapeutics against the COVID-19 pandemic, the SARS-CoV-2 main protease (Mpro or 3CLpro) has been a primary target due to its essential role in viral replication. peerj.comnih.gov In silico studies, including pharmacophore modeling, virtual screening, and molecular dynamics simulations, have identified a 1H-purine-2,6-dione derivative as a promising potential inhibitor of SARS-CoV-2 Mpro. peerj.comresearchgate.netnih.gov

A large-scale virtual screening of millions of compounds from the ZINC database led to the identification of a lead compound with a purine-2,6-dione core. peerj.comresearchgate.net Subsequent molecular docking and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations predicted favorable binding of this compound to the Mpro active site. peerj.comresearchgate.net Molecular dynamics simulations over 100 nanoseconds suggested that the compound forms a stable complex with the enzyme, indicating its potential as a scaffold for further development of SARS-CoV-2 Mpro inhibitors. peerj.com

Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition

Flavin-Dependent Thymidylate Synthase (FDTS), encoded by the thyX gene, is an essential enzyme in the de novo synthesis of dTMP in many prokaryotic pathogens but is absent in humans, making it an attractive antibacterial target. mdpi.com A series of novel pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, which share a related purine-dione core, were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis ThyX. mdpi.com

The screening of an in-house library identified two pyridopurine analogs that exhibited inhibitory effects on ThyX at a concentration of 200 µM. mdpi.com This led to the synthesis of a larger series of derivatives to establish a structure-activity relationship. The most significant inhibition was achieved by compound 23a , which demonstrated 84.3% inhibition at 200 µM. mdpi.com

Table 3: Inhibition of M. tuberculosis ThyX by Pyrido[1,2-e]purine-2,4(1H,3H)-dione Analogues

| Compound | Structure | % Inhibition at 200 µM |

|---|---|---|

| 5 | Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog | 23.1% |

| 6 | Pyrido[1,2-e]purine-2,4(1H,3H)-dione analog | 33.2% |

| 23a | 3-(p-Fluorophenyl)-8-phenyl-1H-purino[9,8-a]pyridine-2,4-dione | 84.3% |

Data sourced from a study on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives. mdpi.com

Poly(A)-Selective Ribonuclease (Caf1) Inhibition

The human Caf1/CNOT7 nuclease is a key catalytic component of the Ccr4-Not deadenylase complex, which regulates gene expression by shortening the poly(A) tail of mRNAs. nih.govnih.gov Research based on the discovery of N-hydroxyimide compounds as inhibitors of other Mg2+-dependent nucleases led to the identification of purine-2,6-dione derivatives as (sub)micromolar inhibitors of Caf1. nih.gov

These inhibitors are thought to function by chelating the two catalytic Mg2+ ions in the active site of the enzyme. nih.gov A series of 7-substituted and 3,7-disubstituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones were synthesized and profiled. The studies revealed compounds with IC50 values ranging from the low micromolar to the submicromolar range against Caf1. nih.govresearchgate.net

Table 4: Inhibition of Human Caf1 by Substituted 1-Hydroxy-3,7-dihydro-1H-purine-2,6-dione Derivatives

| Compound | R1 Substituent (Position 7) | R2 Substituent (Position 3) | Caf1 IC50 (µM) |

|---|---|---|---|

| 5a | -Bn | -H | 10.4 |

| 5h | -CH2(4-F-Ph) | -H | 3.6 |

| 5j | -CH2CH2Ph | -H | 1.5 |

| 8b | -CH2CH2Ph | -CH2(CH2)2Ph | 2.1 |

| 8e | -CH2CH2Ph | -CH2(4-F-Ph) | 0.9 |

| 8j | -CH2CH2Ph | -CH2(4-OMe-Ph) | 0.3 |

Data compiled from biochemical profiling of purine-2,6-dione derivatives. nih.govresearchgate.net

Purine Nucleoside Phosphorylase (PNP) Modulation

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. mdpi.com Inhibition of human PNP is a therapeutic strategy for T-cell mediated diseases, while inhibition of pathogen-specific PNPs is explored for anti-infective therapies. uochb.czresearchgate.net Various purine derivatives have been studied as PNP inhibitors.

Research into modified flexible purine bases, known as fleximers, where the purine ring is split into two connected moieties, has identified potential inhibitors of human PNP (hPNP). mdpi.com One such compound, 4-Amino-5-(1H-pyrrol-3-yl)pyridine, showed inhibitory activity with a Ki of 0.70 mM. mdpi.com Docking studies suggest that the flexibility of these compounds allows for multiple binding modes within the hPNP active site. mdpi.com Other studies have focused on novel PNP inhibitors based on acyclic nucleoside phosphonates, achieving potent inhibition of human PNP with IC50 values as low as 19 nM. uochb.cz

Receptor Modulation Studies

Adenosine (B11128) Receptor Antagonism and Agonism (A1, A2A, A2B, A3)

Derivatives of the purine scaffold have been extensively studied for their interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Research into trisubstituted adenine derivatives has identified compounds with antagonist activity at the A1 adenosine receptor. Specifically, modifications at the N6 and 9 positions of the purine ring, while maintaining a phenyl group at the 8-position, have been shown to be critical for maintaining this activity.

Studies on 2-aryl-9-substituted-6-morpholino purine derivatives have yielded potent and selective antagonists for A1 and A3 receptors, as well as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. nih.gov The substitution pattern on the purine core significantly influences both potency and selectivity. For instance, 9-methylpurine (B1201685) derivatives were generally found to be less potent but more selective, whereas 9H-purine derivatives exhibited higher potency but lower selectivity. nih.gov

In the context of A2A receptor antagonism, 6-(2-Furanyl)-9H-purin-2-amine derivatives have been investigated. Substitutions at the 9-position of this scaffold have led to the identification of several potent and selective A2A adenosine receptor antagonists. nih.gov

For the A2B receptor, which is activated under pathophysiological conditions with high adenosine levels, certain xanthine (B1682287) derivatives with a phenylsulfonamide moiety have shown high affinity. mdpi.com While not direct derivatives of this compound, these findings on related purine structures provide insights into the structural requirements for A2B receptor interaction.

The A3 adenosine receptor is a target for conditions like cancer and inflammatory diseases. Key structural features for A3 receptor interaction in adenosine derivatives include an N6-benzyl group and specific substitutions on the ribose moiety. researchgate.netnih.gov Truncating adenosine derivatives has been explored as a strategy to convert high-affinity agonists into antagonists by removing their ability to activate the receptor while retaining binding affinity. nih.gov

Table 1: Adenosine Receptor Activity of Selected Purine Derivatives No direct data was found for this compound itself. The table represents findings for related purine structures.

| Compound Class | Receptor Subtype | Activity | Key Findings |

| 2-Aryl-9-substituted-6-morpholino purines | A1, A3 | Antagonist | Potent and selective antagonism observed. |

| 2-Aryl-9-substituted-6-morpholino purines | A1/A2A, A1/A2B, A1/A3 | Dual Antagonist | Activity dependent on substitution at C-2, C-6, and N-9. |

| 6-(2-Furanyl)-9H-purin-2-amine derivatives | A2A | Antagonist | Substitutions at the 9-position yielded potent and selective antagonists. nih.gov |

| Xanthine derivatives with phenylsulfonamide | A2B | High Affinity | Propyl substitution at N1 and specific phenylsulfonamide moieties are key. mdpi.com |

| N6-benzyladenosine derivatives | A3 | Agonist/Antagonist | N6-benzyl group is a key determinant for A3 interaction. researchgate.netnih.gov |

Serotonin (B10506) (5-HT) Receptor Affinity (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The purine-2,6-dione scaffold has been utilized in the design of ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in neuropsychiatric disorders. A study focused on designing dual 5-HT1A/5-HT7 receptor ligands based on this scaffold. The research found that the position of a fluorine atom on the phenyl ring of a hydrophobic moiety attached to the purine-2,6-dione structure had a slight effect on the affinity for both 5-HT1A and 5-HT7 receptors. Generally, these derivatives displayed a higher affinity for the 5-HT1A receptor compared to the 5-HT7 receptor.

Another investigation into 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione also revealed ligands with affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. One particular derivative, a 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.

Table 2: Serotonin Receptor Affinity of Selected Purine-2,6-dione Derivatives

| Compound Modification | 5-HT1A Affinity (Ki, nM) | 5-HT7 Affinity (Ki, nM) | 5-HT2A Affinity |

| Fluorine on phenyl ring of hydrophobic moiety | Ranged from non-binding to high affinity | Generally lower than 5-HT1A affinity | Not specified |

| 8-aminoalkyl chain with 7-benzyl substituent | Specified for select compounds | Specified for select compounds | Moderate affinity |

Dopamine (B1211576) D2 Receptor Binding Affinity

Antimicrobial Activity Investigations (Bacteria, Fungi)

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., E. coli, M. luteus, S. typhi, S. aureus)

The antibacterial potential of purine dione (B5365651) derivatives has been investigated against a range of bacterial pathogens. One study focusing on such derivatives reported inhibitory activity against Escherichia coli and Micrococcus luteus. The minimum inhibitory concentrations (MICs) were found to be 640 µg/mL for E. coli and 1280 µg/mL for M. luteus, indicating a degree of antibacterial effect, with lower MIC values suggesting higher potency. irjms.com

While direct studies on this compound derivatives against Salmonella typhi and Staphylococcus aureus are not extensively detailed, research on other heterocyclic scaffolds provides context for antibacterial drug development against these pathogens. For instance, certain steroid derivatives have been shown to decrease the growth of S. typhi. researchgate.net Similarly, novel classes of compounds like diphenylureas and pyrrolidine-2,3-diones have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org These findings highlight the ongoing search for new antimicrobial agents, though specific efficacy data for the phenyl-purinedione class against S. typhi and S. aureus remains to be fully elucidated.

Table 3: Antibacterial Efficacy of Purine Dione Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 640 µg/mL irjms.com |

| Micrococcus luteus | 1280 µg/mL irjms.com |

| Salmonella typhi | Data not available for this compound class |

| Staphylococcus aureus | Data not available for this compound class |

Antifungal Efficacy Against Specific Fungal Strains (e.g., Candida albicans)

The antifungal activity of purine-2,6-dione derivatives against Candida albicans has been explored, with some studies indicating a lack of efficacy. In one particular investigation, the tested purine dione compounds were found to be ineffective against C. albicans. irjms.com However, the field of antifungal research is broad, and other purine derivatives have shown some promise. For instance, a series of 6-substituted purines were screened for their antifungal activities, with some compounds showing promising results against Candida tropicalis, a related species. nih.gov Additionally, other heterocyclic compounds, such as N'-phenylhydrazides and nitrofuran derivatives, have demonstrated varying degrees of antifungal activity against C. albicans. nih.govnih.gov This suggests that while some purine-2,6-dione derivatives may not be effective, the broader purine scaffold could potentially be modified to enhance antifungal properties.

Table 4: Antifungal Efficacy of Purine Dione Derivatives

| Fungal Strain | Efficacy |

| Candida albicans | Reported as not effective in one study. irjms.com |

Structure Activity Relationship Sar Analysis of Purine 2,6 Dione Scaffolds

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of purine-2,6-dione (B11924001) derivatives are highly dependent on the nature, size, and position of various substituents on the purine (B94841) ring. Modifications at the nitrogen atoms (N1, N3, N7, and N9) and the C8 carbon atom have profound effects on the molecule's affinity, potency, and target selectivity.

Substitutions at the nitrogen atoms of the purine-2,6-dione core are a key strategy for modulating pharmacological activity. Each position offers a unique vector for chemical modification, influencing the compound's interaction with its biological target.

N1 and N3 Positions: Alkylation at the N1 and N3 positions is common in many xanthine (B1682287) derivatives. For instance, in the context of adenosine (B11128) receptor antagonists, dipropyl substitution at N1 and N3 is a classic feature of many potent and selective A1 antagonists. Modifications at the N3 position of pyrido[1,2-e]purine-2,4(1H,3H)-dione, a related scaffold, have been explored for activity against Mycobacterium tuberculosis. Studies showed that N3-aryl substitutions with small electron-withdrawing groups like fluorine resulted in significant inhibition, whereas bulky benzyl (B1604629) analogs led to a significant loss of activity, highlighting a sensitivity to steric bulk at this position.

In a series of inhibitors for the human poly(A)-selective ribonuclease Caf1, the introduction of an allyl group at the N3 position did not improve selectivity. However, incorporating an N3-1-(N,N-dimethylamino)prop-3-yl group led to reduced activity against the related PARN enzyme, suggesting that substituents at this position can indeed contribute to selectivity.

N7 Position: The N7 position is another critical site for modification. In the development of inhibitors for the Caf1 ribonuclease, it was discovered that an N7-benzyl substituent was crucial for activity. It is hypothesized that this group binds within a hydrophobic pocket of the enzyme's active site. Replacing the benzyl group with a smaller methyl group reduced inhibitory activity by more than tenfold. Further studies showed that other N7 substituents containing an aromatic group linked via a single carbon spacer could selectively inhibit Caf1. Similarly, in the design of serotonin (B10506) receptor ligands, modification of arylalkyl or allyl substituents at the N7 position of the purine-2,6-dione scaffold was found to be a viable strategy for developing new 5-HT ligands.

N9 Position: The N9 position is frequently modified to enhance cytotoxic or cytokinin activities. Studies on N⁶-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives revealed that substitution at the N9 position with various alkyl chains terminated by functional groups resulted in compounds with significant activity in cytokinin bioassays. In the context of anticancer agents, the introduction of a 2-hydroxyethoxymethyl fragment at the N9 position of a purine conjugate was pursued to increase aqueous solubility. This modification did not lead to a loss of cytotoxic activity, indicating that the N9 position is tolerant to substitutions aimed at improving pharmacokinetic properties. Furthermore, SAR studies on EGFR kinase inhibitors revealed that introducing hydrophobic groups at the N9 position of the 9H-purine ring could generally enhance the compound's potency.

| Position | Substituent | Scaffold | Target | Observed Effect | Reference |

|---|---|---|---|---|---|

| N3 | p-Fluorophenyl | Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Mtb ThyX | 59.4% inhibition at 200 µM | |

| N3 | Benzyl | Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Mtb ThyX | <25% inhibition (significant loss of activity) | |

| N7 | Benzyl | 1-hydroxy-purine-2,6-dione | Caf1 Ribonuclease | IC50 = 10.4 µM | |

| N7 | Methyl | 1-hydroxy-purine-2,6-dione | Caf1 Ribonuclease | >10-fold reduced activity vs. Benzyl | |

| N9 | Tetrahydropyran-2-yl | N⁶-isopentenylaminopurine | Cytokinin Receptors | Active in bioassays, recognized by CRE1/AHK4 receptor | |

| N9 | Hydrophobic groups | 9H-purine | EGFR | Generally enhanced potency |

The C8 position of the purine-2,6-dione scaffold is unique in that it is susceptible to both electrophilic and nucleophilic substitution, making it a versatile site for introducing chemical diversity. Substituents at C8 can significantly influence ligand conformation, receptor affinity, and selectivity.

A prominent example is the development of selective adenosine A1 receptor antagonists based on the 1,3-dipropylxanthine (B15781) scaffold. The introduction of chiral substituents at the C8 position revealed a clear stereochemical preference. For a series of 8-(1-phenylalkyl) derivatives, the (R)-enantiomers were consistently more potent than the corresponding (S)-enantiomers. For example, (R)-3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione was a highly selective A1 antagonist with an A2/A1 selectivity ratio of 153. This demonstrates that the C8 position interacts with a chiral environment within the receptor binding pocket.

Furthermore, SAR studies on the antimicrobial activity of 1,3-dimethyl-2,6-dioxo-1H-purine derivatives showed that the nature of the C8 substituent was critical. Electron-withdrawing groups, such as those in 8-{7-(4-chlorophenyl)-4-oxopyrido[4,3-d]pyrimidin-8-yl} and 8-{6-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridin-7-yl} derivatives, enhanced antimicrobial activity against Gram-negative and Gram-positive bacteria, respectively. This is attributed to the hydrophobic nature of the halogen and nitro groups, which may alter the physicochemical properties of the compounds to better transect microbial membranes. The introduction of a simple phenyl group at the C8 position has also been noted as a promising strategy for developing compounds with anticancer properties.

| Compound | C8-Substituent | Chirality | A1 Receptor Ki (nM) | A2/A1 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| 5a | 1-Methyl-2-phenylethyl | R | 6.9 | - | |

| 5a | 1-Methyl-2-phenylethyl | S | >1000 | - | |

| 5d | 1-Phenylpropyl | R | 23.2 | 153 | |

| 5d | 1-Phenylpropyl | S | 1050 | - |

While specific SAR studies focusing exclusively on 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione are not extensively documented in the reviewed literature, the significance of the N9-phenyl group can be inferred from general principles of purine SAR. The N9 position is a key vector for influencing biological activity, and the introduction of a phenyl ring introduces several important features.

Firstly, SAR studies on a class of 9H-purine derivatives targeting the EGFR kinase have shown that substitution at the N9 position with hydrophobic groups can generally enhance the potency of the compound. The phenyl group is a classic hydrophobic moiety that can engage in favorable van der Waals and hydrophobic interactions within a receptor's binding pocket.

Secondly, the planar aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target. Such interactions can significantly contribute to binding affinity and stabilize the ligand-receptor complex.

Finally, the phenyl group provides significant steric bulk compared to smaller alkyl groups or a hydrogen atom. This size and geometry can be critical for achieving optimal fit and selectivity. Depending on the topology of the target's binding site, the N9-phenyl group could either be essential for occupying a specific sub-pocket, thereby enhancing affinity, or it could cause a steric clash, leading to reduced activity. Therefore, the presence of the phenyl moiety at the N9 position in this compound is likely a critical determinant of its specific pharmacological profile, influencing its potency and target selectivity through a combination of hydrophobic, steric, and potential π-stacking interactions.

Ligand Selectivity and Specificity Considerations for Purine-2,6-diones

Achieving selectivity is a major goal in drug design to minimize off-target effects. For purine-2,6-dione scaffolds, which can interact with a wide range of biological targets, understanding the structural basis of selectivity is paramount.

Substitutions at various positions on the purine ring can impart significant selectivity. As previously noted, chiral substituents at the C8 position of 1,3-dipropylxanthines led to high selectivity for the adenosine A1 receptor over the A2 receptor. This highlights how exploiting specific, subtle differences in the topology of receptor binding sites can be a powerful strategy for achieving selectivity between closely related receptor subtypes.

In the case of Caf1 ribonuclease inhibitors, selectivity was tuned by modifications at both the N3 and N7 positions. N7-substituents with an aromatic group were found to selectively inhibit Caf1 over the related PARN ribonuclease. The introduction of a specific basic side chain at the N3 position further enhanced this selectivity profile. These findings suggest that different sub-pockets of the enzyme active sites can be exploited by substituents at different positions on the purine core to achieve specificity.

The development of mixed-profile ligands, such as dual 5-HT1A/5-HT7 or triple 5-HT1A/5-HT2A/5-HT7 receptor ligands, also falls under the umbrella of selectivity considerations. Here, the goal is not to be exquisitely selective for one target but to have a designed profile against multiple targets implicated in a disease pathway. This is achieved by carefully balancing the structural features required for interaction with each receptor, often involving long-chain aryl-piperazine moieties attached to the purine core.

Principles of Rational Design for Enhanced Potency and Selectivity

The development of purine-2,6-dione derivatives has increasingly moved from random screening to a rational design approach. This involves leveraging structural information about the target and employing computational tools to guide the synthesis of molecules with improved properties.

One key principle is structure-based drug design (SBDD). When the three-dimensional structure of a target protein is known, medicinal chemists can design ligands that fit precisely into the binding site. For example, the hypothesis that the N7-benzyl group of a Caf1 inhibitor fits into a specific hydrophobic pocket was based on the crystal structure of the enzyme. This hypothesis then guided the synthesis of further analogs with bulky lipophilic groups at N7 to probe this interaction.

Another principle is the use of quantitative structure-activity relationship (QSAR) studies. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be built to correlate the structural features of a series of compounds with their biological activity. For 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models showed that steric properties were more influential than electronic properties. These models can generate contour maps that indicate regions where bulky groups are favorable or unfavorable for activity, providing a roadmap for the design of more potent compounds.

Furthermore, the concept of multi-target-directed ligands (MTDLs) is a rational design strategy used to tackle complex diseases like depression. The design of dual 5-HT1A/5-HT7 receptor antagonists based on the purine-2,6-dione scaffold is an example of this approach, where the aim is to combine multiple beneficial pharmacological actions into a single molecule.

Integration and Correlation between Computational Predictions and Experimental SAR Data

The synergy between computational modeling and experimental work is a hallmark of modern drug discovery and is well-illustrated in the study of purine-2,6-dione derivatives. This integrated approach accelerates the design-make-test-analyze cycle and provides deeper insights into the molecular basis of ligand-receptor interactions.

Molecular docking is a frequently used computational technique to predict the binding pose of a ligand within a target's active site. In the study of dual 5-HT1A/5-HT7 receptor ligands, molecular docking simulations were used to show that fluorine substitution on the ligand introduced additional stabilizing effects on binding to the serotonin receptors, rationalizing the experimentally observed high affinity. Similarly, for novel STAT3 inhibitors based on a 2,6-disubstituted purine scaffold, molecular docking models revealed that the most potent compound could bind to the critical SH2 domain of the STAT3 protein, providing a structural hypothesis for its mechanism of action.

3D-QSAR studies provide a strong correlation between computational models and experimental data. For a series of cytotoxic 2,6,9-trisubstituted purines, the generated 3D-QSAR models successfully predicted the activity of test set molecules, demonstrating their predictive power. The models concluded that an arylpiperazinyl system at position 6 was beneficial for activity, while bulky groups at position C2 were not, guiding future synthetic efforts.

This iterative process, where computational predictions suggest new modifications and experimental results are used to refine the computational models, is a powerful paradigm. It allows for a more efficient exploration of chemical space and a more profound understanding of the structure-activity relationships that govern the biological effects of purine-2,6-dione scaffolds.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Purine-2,6-dione (B11924001) Analogs with Enhanced Biological Profiles

The versatility of the purine-2,6-dione core allows for extensive chemical modification, enabling the synthesis of novel analogs with fine-tuned biological activities. rsc.orgrsc.org The primary strategy involves the introduction of various substituents at the N1, N3, C8, and N9 positions of the purine (B94841) ring system to explore structure-activity relationships (SAR). rsc.orgmdpi.comnih.gov

Recent synthetic methodologies have focused on creating libraries of derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. rsc.orgrsc.org For instance, the synthesis of 3,7-disubstituted 1-hydroxypurine-2,6-diones has been explored to develop inhibitors of ribonucleases like Caf1 and PARN. nih.gov In one study, lengthening an alkyl linker between a phenyl group and the N7 position demonstrated that a phenethyl derivative showed maximal activity, suggesting an optimal cation–π interaction with magnesium ions in the enzyme's active site. nih.gov Similarly, novel butanehydrazide derivatives of purine-2,6-dione have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and PDE7, showing potential anti-inflammatory effects. nih.gov

Key synthetic approaches include N-alkylation, amination, halogenation, and coupling reactions, which allow for the introduction of diverse functional groups. rsc.orgrsc.org The goal is to optimize pharmacokinetic and pharmacodynamic properties, leading to compounds with improved therapeutic indices. For example, the development of 2,6,9-trisubstituted purines has yielded potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer therapy and overcoming drug resistance. mdpi.comnih.gov

| Analog Class | Substitution Pattern | Biological Target | Observed Effect | Reference |

|---|---|---|---|---|

| 1-Hydroxy-purine-2,6-diones | Substituents at N3 and N7 | Caf1 and PARN ribonucleases | Inhibition of mRNA deadenylation | nih.gov |

| Butanehydrazide derivatives | 7,8-disubstituted | PDE4/PDE7 | Anti-inflammatory activity, reduced TNF-α | nih.gov |

| 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones | Varied substituents | DPP-4 | Potent inhibition, comparable to linagliptin | nih.gov |

| 2,6,9-Trisubstituted purines | Varied substituents at C2, C6, N9 | CDKs (e.g., CDK12) | Antiproliferative activity in cancer cells | nih.gov |

Identification and Exploration of New Biological Targets for Purine-2,6-diones

While the xanthine (B1682287) scaffold is well-known for its interaction with targets like adenosine (B11128) receptors and phosphodiesterases, recent research has unveiled a broader range of biological targets for purine-2,6-dione derivatives, opening up new therapeutic avenues. researchgate.net

One area of significant interest is in oncology. Novel functionalized purine-2,6-diones have been identified as inhibitors of NUDIX-type motif 5 (NUDT5), an enzyme involved in poly-ADP ribose metabolism, presenting a potential target for hormone-dependent cancers like breast cancer. justia.comwipo.int Furthermore, certain 2,6,9-trisubstituted purine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases like Src and VEGFR2, which are often dysregulated in carcinogenesis. mdpi.comnih.gov Another novel target is the Flavin-Dependent Thymidylate Synthase (FDTS) in pathogens like Mycobacterium tuberculosis, which is absent in humans, making it an attractive target for developing new antibacterial agents. mdpi.com

In the realm of metabolic diseases, derivatives of 3,7-dihydro-1H-purine-2,6-dione have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.gov Research has also focused on neurodegenerative and psychiatric disorders, with new derivatives showing dual affinity for serotonin (B10506) receptors 5-HT1A and 5-HT7, suggesting potential for antidepressant and anxiolytic applications. nih.govnih.gov

| Biological Target | Therapeutic Area | Mechanism/Significance | Reference |

|---|---|---|---|

| NUDIX-type motif 5 (NUDT5) | Oncology (Breast Cancer) | Inhibition of poly-ADP ribose metabolism in cancer cells. | justia.com |

| Dipeptidyl Peptidase-4 (DPP-4) | Metabolic Disease (Type 2 Diabetes) | Inhibition of incretin (B1656795) hormone degradation. | nih.gov |

| Phosphodiesterases (PDE4/PDE7) | Inflammatory Diseases | Dual inhibition leads to anti-inflammatory effects. | nih.gov |

| Serotonin Receptors (5-HT1A, 5-HT7) | Neuropsychiatry | Modulation of serotonergic pathways for antidepressant/anxiolytic effects. | nih.gov |

| Flavin-Dependent Thymidylate Synthase (FDTS) | Infectious Disease (Tuberculosis) | Selective inhibition of a crucial bacterial enzyme absent in humans. | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Infectious Disease (COVID-19) | Inhibition of viral replication and transcription. | nih.gov |

Advanced Computational Modeling and Artificial Intelligence in Purine-2,6-dione Drug Design

The integration of computational modeling and artificial intelligence (AI) has become indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are being extensively used to elucidate the binding modes of purine-2,6-dione derivatives with their biological targets. nih.govnih.govnih.gov

These computational tools allow researchers to predict binding affinities and understand the key interactions between a ligand and its receptor at the atomic level. mdpi.com For example, molecular docking and MD simulations were employed to study the stability and binding affinity of novel 3,7-dihydro-1H-purine-2,6-diones with the DPP-4 enzyme. nih.gov Similarly, a pharmacophore model was developed to screen millions of compounds from databases to identify a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov

Structure-based virtual screening (SBVS) helps in ranking potential drug candidates before their synthesis, saving significant time and resources. nih.gov Furthermore, these computational approaches are crucial for rational drug design, guiding the modification of the purine-2,6-dione scaffold to enhance interactions with specific amino acid residues in the target's active site. mdpi.com As AI and machine learning algorithms become more sophisticated, they will likely play an even greater role in predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel purine-2,6-dione analogs, further streamlining the drug development pipeline.

Integration of Multi-Omics Data for Comprehensive Understanding of Purine-2,6-dione Biological Interactions

To gain a holistic understanding of the biological effects of purine-2,6-dione derivatives, future research will increasingly rely on the integration of multi-omics data. mdpi.com This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how these compounds interact with complex biological systems. nih.govrsc.org

Analyzing changes at the mRNA (transcriptomics), protein (proteomics), and metabolite (metabolomics) levels following treatment with a purine-2,6-dione derivative can reveal the compound's mechanism of action, identify off-target effects, and discover novel biomarkers of drug response. mdpi.com For instance, a multi-omics analysis in a mouse model of depression revealed significant alterations in purine metabolism and glutamate (B1630785) metabolism, highlighting pathways that could be modulated by purine-based drugs. nih.gov

Integrating these diverse datasets presents significant challenges, requiring advanced bioinformatics tools and statistical methods. nih.gov However, the potential payoff is immense. A multi-omics approach can help to construct detailed compound-reaction-enzyme-gene regulatory networks, providing unprecedented insight into the downstream effects of targeting a specific protein with a purine-2,6-dione inhibitor. nih.gov This comprehensive view is essential for advancing from a single-target to a systems-level understanding of drug action, which is critical for developing more effective and personalized therapies.

Investigation of Therapeutic Repurposing Opportunities for Existing Purine-2,6-dione Derivatives

Drug repurposing, or finding new therapeutic uses for existing drugs, is a cost-effective and time-saving strategy for drug development. nih.govscienceopen.com The purine-2,6-dione class of compounds, which includes established drugs, offers significant opportunities for therapeutic repositioning.